[2-(2,5-dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine
Overview
Description
2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine: is a heterocyclic compound containing a pyrrole ring. Pyrrole derivatives are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been shown to affect various biological pathways, leading to a range of downstream effects . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Compounds with similar structures have shown a range of biological activities, suggesting that this compound may have similar effects
Biochemical Analysis
Biochemical Properties
2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can form stable amide bonds with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate . These interactions are crucial for the synthesis of glycan probes and other complex molecules.
Cellular Effects
The effects of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can react with thiol groups to form covalent bonds, thereby affecting the redox state of cells and altering signaling pathways . This interaction can lead to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. The compound’s ability to form stable amide bonds with primary amine groups is a key aspect of its molecular mechanism . This interaction can lead to the inhibition or activation of specific enzymes, thereby modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at low temperatures . Its degradation products can have different biochemical properties, which may affect cellular processes over time.
Dosage Effects in Animal Models
The effects of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. For instance, high doses of the compound can lead to oxidative stress and cellular damage due to its interaction with thiol groups . These threshold effects are crucial for determining the safe and effective dosage of the compound in biochemical research.
Metabolic Pathways
2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s ability to form stable amide bonds with primary amine groups is a key aspect of its involvement in metabolic pathways . This interaction can lead to changes in the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine within cells and tissues are mediated by various transporters and binding proteins. The compound’s interaction with these proteins influences its localization and accumulation within specific cellular compartments . This distribution is crucial for its biochemical effects, as it determines the compound’s accessibility to target biomolecules.
Subcellular Localization
The subcellular localization of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s localization within the cell is crucial for its activity and function, as it determines its interaction with target biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine typically involves the reaction of pyrrole derivatives with ethylamine under controlled conditions. One common method includes the cyclization of appropriate precursors followed by amination reactions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine: undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Substitution: Various nucleophiles like halides, amines, and alcohols; often carried out in the presence of a base or acid catalyst.
Major Products
Scientific Research Applications
2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine: has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine: can be compared with other pyrrole derivatives, such as:
2,5-Dimethylpyrrole: Known for its antimicrobial and antifungal properties.
Pyrrolopyrazine: Exhibits significant antiviral and anticancer activities.
Indole derivatives: Widely studied for their broad-spectrum biological activities, including antiviral, anticancer, and anti-inflammatory effects.
The uniqueness of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for diverse scientific research and industrial applications .
Properties
IUPAC Name |
2-(2,5-dihydropyrrol-1-yl)-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-9-5-8-10-6-3-4-7-10/h3-4,9H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHVYIRRVWMMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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